1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Overview
Description
1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C21H25ClN2OS and its molecular weight is 388.95. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
- Novel Tetrahydropyrimidine–Adamantane Hybrids : A series of novel tetrahydropyrimidine–adamantane hybrids have been synthesized and evaluated for their anti-inflammatory activities. Compounds within this series exhibited excellent and promising anti-inflammatory activities, showcasing the potential therapeutic benefits of adamantane derivatives in treating inflammatory conditions (Kalita et al., 2015).
Antimicrobial and Anticancer Applications
- Pyrazole Derivatives with Oxa/Thiadiazolyl, Pyrazolyl Moieties and Pyrazolo[4,3-d]-Pyrimidine Derivatives : These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also showed good antimicrobial activity (Hafez et al., 2016).
- Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and Oxadiazolines : Certain adamantane derivatives were synthesized and showed potent broad-spectrum antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and Candida albicans, highlighting their potential as antimicrobial agents (El-Emam et al., 2012).
Chemical Synthesis and Structural Studies
- Synthesis of Adamantylated Pyrimidines Using the Biginelli Reaction : Adamantylated pyrimidines were prepared using an adamantane 3-oxonitrile and adamantane 1,3-dicarbonyl compounds in the Biginelli reaction, demonstrating the versatility of adamantane derivatives in synthetic chemistry (Lashmanova et al., 2016).
- Molecular Docking and Hirshfeld Surface Analysis : Studies on specific adamantane derivatives have been conducted to understand their binding interactions with biological targets, showcasing their potential in drug design and development. These studies provide insights into the electronic properties, molecular docking, and intermolecular interactions of adamantane compounds (Jayasheela et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Adamantyl and imidazole derivatives are known to interact with a variety of biological targets. For instance, imidazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. Generally, they might work by binding to their target, thereby modulating its activity .
Biochemical Pathways
Adamantyl and imidazole derivatives can affect various biochemical pathways. For example, some imidazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary significantly depending on their specific chemical structure .
Result of Action
The result of the action of these compounds can range from antimicrobial to anticancer effects, depending on the specific compound and its target .
Properties
IUPAC Name |
1-adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2OS/c22-18-4-2-1-3-17(18)13-26-20-23-5-6-24(20)19(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQBIUUWEAJGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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